金霉素

概述

描述

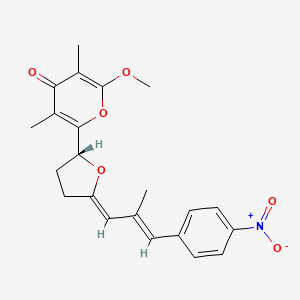

Aureothin is a natural product of a cytotoxic shikimate-polyketide antibiotic with the molecular formula C22H23NO6. It is produced by the bacterium Streptomyces thioluteus and exhibits antitumor, antifungal, and insecticidal activities . Aureothin is known for its unique structure, which includes a nitro group and a tetrahydrofuran ring, contributing to its diverse biological activities .

科学研究应用

Antibacterial Properties

Aureothin exhibits potent antibacterial activity against a range of pathogens. Its mechanism involves disrupting cellular processes in bacteria, making it a candidate for developing new antibiotics, particularly against resistant strains.

- Case Study: Antimicrobial Activity

Antifungal Properties

The antifungal activity of aureothin has also been extensively studied. It shows selective activity against several fungal strains, including important human pathogens.

- Case Study: Selective Antifungal Activity

Anticancer Applications

Aureothin's cytotoxic properties make it a promising candidate for cancer treatment. Its antiproliferative effects have been documented across various cancer cell lines.

- Case Study: Antiproliferative Effects

- In vitro studies revealed that aureothin and its derivatives displayed significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and K-562 (leukemia). Some derivatives showed up to 50-fold increased activity compared to aureothin itself, indicating potential for therapeutic development .

Synthesis and Structural Modifications

The synthesis of aureothin can be achieved through natural biosynthetic routes or synthetic methods. Recent advancements in total synthesis have allowed for the production of various analogues with modified structures aimed at improving bioactivity.

- Synthetic Approaches

Summary Table of Aureothin Applications

作用机制

生化分析

Biochemical Properties

Aureothin interacts with various enzymes and proteins in biochemical reactions. The biosynthesis of Aureothin begins with chorismic acid. P-nitrobenzoate is derived from p-aminobenzoate by an N-oxygenase, which is encoded by aurF . This enzyme is responsible for converting p-aminobenzoate to p-nitrobenzoate .

Cellular Effects

Aureothin has significant effects on various types of cells and cellular processes. It has been shown to exhibit antitumor, antifungal, and insecticidal activities . It interferes with mitochondrial respiratory complex II , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Aureothin exerts its effects at the molecular level through various mechanisms. It is involved in the inhibition of the mitochondrial respiratory complex II . This inhibition can lead to changes in gene expression and can affect the activity of various biomolecules.

Metabolic Pathways

Aureothin is involved in several metabolic pathways. The biosynthesis of Aureothin involves the conversion of p-aminobenzoate to p-nitrobenzoate by an N-oxygenase, which is encoded by aurF . This process involves several enzymes and cofactors.

准备方法

合成路线和反应条件: 金霉素的生物合成始于莽草酸。 该途径涉及几种关键酶,包括将对氨基苯甲酸转化为对硝基苯甲酸的N-氧化酶 。 然后,三种I型聚酮合酶发挥作用,使用对硝基苯甲酸作为起始单元生成聚酮链 。 该链经历多个延伸和修饰循环,包括O-甲基化和四氢呋喃环形成,最终生成金霉素 .

工业生产方法: 金霉素的工业生产通常涉及使用硫黄链霉菌进行发酵。 优化发酵条件,如营养成分、pH值和温度,可以提高金霉素的产量 。 基因工程技术也用于通过过表达关键生物合成基因来提高生产效率 .

化学反应分析

反应类型: 金霉素经历各种化学反应,包括氧化、还原和取代。 金霉素中的硝基可以在特定条件下还原为氨基 。 该化合物还可以参与取代反应,特别是涉及甲氧基和硝基 .

常用试剂和条件: 金霉素反应中常用的试剂包括还原剂,如氢气和钯碳,用于硝基还原 。 取代反应通常涉及亲核试剂,如胺类和硫醇 。 反应通常在温和条件下进行,以保持金霉素复杂结构的完整性 .

主要产物: 金霉素反应形成的主要产物包括硝基还原生成的氨基衍生物和亲核取代反应生成的各种取代衍生物 。 这些衍生物通常保留母体化合物的生物活性,并且可以表现出增强或修饰的特性 .

相似化合物的比较

金霉素在其硝基和四氢呋喃环方面是独特,这与类似化合物区分开来。 类似的化合物包括新金霉素和金霉素吡喃,它们在结构上相似,但在特定官能团和生物活性方面有所不同 。 例如,新金霉素缺乏硝基,但保留了聚酮骨架,导致不同的生物学特性 。 金霉素吡喃是金霉素的类似物,其四氢呋喃环发生了修饰,导致活性谱改变 .

生物活性

Aureothin is a complex natural product derived from the bacterium Streptomyces thioluteus, characterized by its unique chemical structure that includes a nitroaryl moiety, a tetrahydrofuran ring, and an O-methylated pyrone ring. This compound has garnered significant attention due to its notable biological activities, particularly its antimicrobial and antitumor properties. This article delves into the biological activity of aureothin, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Biosynthesis

Aureothin's biosynthesis involves a polyketide synthase (PKS) pathway that is notable for its non-colinear assembly. The aur gene cluster responsible for aureothin production consists of several modules that catalyze the formation of the polyketide backbone. The unique starter unit for this pathway is p-nitrobenzoate (PNBA), which is incorporated into the growing polyketide chain through a series of elongation cycles .

Biosynthetic Pathway Overview:

| Component | Function |

|---|---|

| AurF | Converts p-aminobenzoate to PNBA |

| AurE | Activates PNBA for incorporation |

| AurA-C | Catalyzes elongation cycles |

| AurH | Introduces hydroxylation and heterocyclization |

Antimicrobial Properties

Aureothin exhibits potent antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Antitumor Activity

The antitumor potential of aureothin has been extensively studied, showing selective cytotoxicity towards cancer cell lines. Notably, new derivatives of aureothin have been synthesized that display enhanced antiproliferative activities compared to the parent compound. For instance, deoxyaureonitrile derivatives demonstrated up to 50-fold increased activity against K-562 leukemia cells with GI50 values as low as 0.5 μg/mL .

Case Study: Antiproliferative Effects

| Compound | Cell Line | GI50 (μg/mL) |

|---|---|---|

| Aureothin | K-562 | 25 |

| Deoxyaureonitrile | K-562 | 0.5 |

| Halogenated Derivative | HeLa | 1.0 |

The biological activity of aureothin has been linked to its ability to induce apoptosis in cancer cells. Research indicates that aureothin and its derivatives can activate caspase pathways, leading to programmed cell death. Additionally, they may inhibit key signaling pathways involved in tumor growth and metastasis.

Future Directions in Research

Given the promising biological activities of aureothin and its derivatives, ongoing research aims to further explore their potential as therapeutic agents. Key areas of focus include:

- Structural Modifications: Developing new analogues with improved efficacy and reduced toxicity.

- Mechanistic Studies: Elucidating the precise molecular mechanisms through which aureothin exerts its effects on cancer cells.

- Clinical Applications: Investigating the potential for aureothin derivatives in clinical settings for cancer treatment.

属性

CAS 编号 |

2825-00-5 |

|---|---|

分子式 |

C22H23NO6 |

分子量 |

397.4 g/mol |

IUPAC 名称 |

2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |

InChI |

InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10-/t19-/m1/s1 |

InChI 键 |

GQKXCBCSVYJUMI-WACKOAQBSA-N |

SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2 |

手性 SMILES |

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2 |

规范 SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Aureothin, Mycolutein, Strain 58 substance |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aureothin exert its antifungal and antitumor effects?

A1: While the precise mechanism of action remains under investigation, aureothin is known to inhibit mitochondrial respiration. [] Research suggests that aureothin interacts with components of the electron transport chain, disrupting cellular energy production and ultimately leading to cell death in susceptible organisms. [, ]

Q2: What is the role of the tetrahydrofuran (THF) ring in aureothin's activity?

A2: The THF ring is crucial for aureothin's selective antifungal activity. Analogues lacking this structural feature exhibit diminished activity against certain pathogenic fungi. [] This suggests a specific interaction between the THF ring and fungal targets, potentially influencing binding affinity and target selectivity.

Q3: Has aureothin shown efficacy in any in vivo models?

A3: Studies have demonstrated the efficacy of aureothin and its derivatives in various in vivo models. For example, aureothin extracts from Streptomyces sp. AE170020 effectively suppressed pine wilt disease development in Pinus densiflora plants. []

Q4: What is the molecular formula and weight of aureothin?

A4: Aureothin has a molecular formula of C22H23NO6 and a molecular weight of 397.42 g/mol. [, ]

Q5: What spectroscopic data is available for aureothin?

A5: Aureothin's structure has been elucidated using various spectroscopic techniques, including NMR spectroscopy, UV-Vis spectroscopy, and infrared spectroscopy. [, , , , , , ] Its UV-Vis spectrum reveals characteristic absorption bands attributed to the nitroaryl and pyrone moieties, while NMR data provide detailed information on the compound's structure and stereochemistry. [, , ]

Q6: How is aureothin biosynthesized?

A6: Aureothin biosynthesis involves a non-canonical modular type I polyketide synthase (PKS) system that utilizes p-nitrobenzoate (PNBA) as a starter unit. [, , , ] The pathway includes iterative use of PKS modules, a rare phenomenon in polyketide assembly. [, , ] Tailoring enzymes then introduce the THF ring and methylate the pyrone ring, yielding the final product. [, ]

Q7: Can the aureothin biosynthetic pathway be engineered to produce novel derivatives?

A7: Yes, researchers have successfully engineered the aureothin pathway to produce novel derivatives. For example, modifying the enzymatic methylation pattern led to the production of aureopyran, a derivative featuring an unusual pyran backbone. [] This demonstrates the potential of pathway engineering for generating aureothin analogs with altered structures and potentially improved pharmacological properties.

Q8: What is the role of the enzyme AurF in aureothin biosynthesis?

A8: AurF is a unique N-oxygenase responsible for the biosynthesis of the PNBA starter unit from p-aminobenzoate (PABA). [, , ] This enzyme exhibits remarkable chemo- and regioselectivity, making it a promising candidate for biocatalytic applications in the synthesis of nitroaromatic compounds. [, ]

Q9: How do structural modifications of aureothin affect its biological activity?

A9: Modifications to the aureothin scaffold significantly impact its biological activity. The THF ring is essential for antifungal selectivity, while alterations to the pyrone ring or aryl substituent can influence potency and cytotoxicity. [, , ] For instance, deoxyaureothin, lacking the THF ring, exhibits diminished antifungal activity. [, ]

Q10: Have any aureothin analogs with improved pharmacological properties been synthesized?

A10: Yes, several aureothin analogs with enhanced pharmacological properties have been synthesized. For example, N-acetyl aureothamine displays potent activity against Helicobacter pylori. [, ] This highlights the potential for developing aureothin-based compounds with improved efficacy and safety profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。